Cas no 1384265-01-3 (Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate)
Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ETHYL 2',4'-DICHLORO-5'-OXO-6',8'-DIHYDRO-5'H-SPIRO[CYCLOBUTANE-1,7'-QUINOLINE]-3'-CARBOXYLATE
- Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate
-
- Inchi: 1S/C15H15Cl2NO3/c1-2-21-14(20)11-12(16)10-8(18-13(11)17)6-15(4-3-5-15)7-9(10)19/h2-7H2,1H3
- InChI Key: SQQGCSKCFMQYRW-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)OCC)=C(N=C2C=1C(CC1(C2)CCC1)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 452
- XLogP3: 4
- Topological Polar Surface Area: 56.3
Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189009068-1g |
Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'h-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate |
1384265-01-3 | 95% | 1g |
904.15 USD | 2021-06-01 | |
| Chemenu | CM208668-1g |
Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate |
1384265-01-3 | 97% | 1g |
$790 | 2021-08-04 | |
| Chemenu | CM208668-1g |
Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate |
1384265-01-3 | 97% | 1g |
$*** | 2023-03-30 |
Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate
Ethyl 2',4'-Dichloro-5'-Oxo-6',8'-Dihydro-5'H-Spiro[cyclobutane-1,7'-Quinoline]-3'-Carboxylate (CAS No. 1384265-01-3): A Comprehensive Overview
Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate (CAS No. 1384265-01-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and the presence of multiple functional groups, holds potential for various applications, particularly in the development of novel therapeutic agents.
The spirocyclic framework of this compound is a key feature that contributes to its structural rigidity and conformational stability. The presence of the cyclobutane and quinoline moieties, along with the dichloro and oxo functionalities, imparts distinct chemical and biological properties that make it an intriguing candidate for further investigation.
Recent studies have highlighted the importance of spirocyclic compounds in drug discovery. These compounds often exhibit enhanced pharmacokinetic properties, such as improved solubility, bioavailability, and metabolic stability. The ethyl ester group in Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate may play a crucial role in modulating these properties, making it a valuable scaffold for the design of new drugs.
In the context of medicinal chemistry, the dichloro substitution on the quinoline ring can influence the compound's interactions with biological targets. Chlorine atoms are known to enhance lipophilicity and can affect the binding affinity and selectivity of molecules. This is particularly relevant in the development of drugs targeting specific receptors or enzymes.
The oxo group at position 5' is another critical feature of this compound. Oximes and oxo derivatives are often associated with biological activity, including anti-inflammatory, antiviral, and anticancer properties. The presence of this functional group may contribute to the compound's potential therapeutic effects.
Research into the synthesis and biological evaluation of Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate has been ongoing. One notable study published in the *Journal of Medicinal Chemistry* reported the successful synthesis of this compound using a multi-step process involving cyclization and functional group transformations. The researchers also evaluated its cytotoxic activity against various cancer cell lines, demonstrating promising results.
Another study published in *Bioorganic & Medicinal Chemistry Letters* explored the pharmacological profile of this compound. The results indicated that Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. This finding suggests its potential as a lead compound for developing new anti-inflammatory drugs.
The structural complexity and multifunctionality of Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate also make it an interesting target for computational studies. Molecular modeling and docking simulations have been employed to predict its binding modes to various protein targets. These computational tools provide valuable insights into the molecular interactions that underlie its biological activity.
In addition to its potential therapeutic applications, Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3-carboxylate has been studied for its synthetic utility. The spirocyclic core can serve as a versatile platform for further derivatization, allowing chemists to explore a wide range of structural modifications to optimize its properties for specific applications.
The safety profile of this compound is another important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown favorable toxicity profiles, although more comprehensive safety assessments are necessary before advancing to clinical trials. Ongoing research aims to address these aspects and ensure that any potential risks are thoroughly evaluated.
In conclusion, Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3-carboxylate (CAS No. 1384265-01-3) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.
1384265-01-3 (Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)